1-Ethenyl-4-fluoro-2-methylbenzene
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Overview
Description
4-Fluoro-2-methyl-1-vinyl-benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1-vinyl-benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 4-fluoro-2-methyl-1-vinyl-benzene often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the Heck coupling reaction is employed for large-scale synthesis, providing high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1-vinyl-benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methyl-benzaldehyde or 4-fluoro-2-methyl-benzoic acid.
Reduction: Formation of 4-fluoro-2-methyl-ethylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoro-2-methyl-1-vinyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1-vinyl-benzene involves its interactions with various molecular targets. The vinyl group allows for reactions with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in diverse chemical pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-benzene: Lacks the vinyl group, resulting in different reactivity and applications.
4-Fluoro-1-vinyl-benzene:
2-Methyl-1-vinyl-benzene: Lacks the fluorine atom, leading to different interactions and reactivity.
Uniqueness
4-Fluoro-2-methyl-1-vinyl-benzene is unique due to the presence of all three substituents (fluorine, methyl, and vinyl groups) on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
3825-64-7 |
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Molecular Formula |
C9H9F |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-ethenyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 |
InChI Key |
KEZDVVCDQRDBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=C |
Origin of Product |
United States |
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